N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide, also known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Result of Action
The compound has shown insecticidal activities against certain insects, such as the diamondback moth (Plutella xylostella) . In one study, a similar compound showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg/L .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is its potent inhibitory effects on cancer cell growth and proliferation. It is also relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dose and potential side effects of this compound.
Future Directions
There are several potential future directions for research on N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide. One area of interest is the development of this compound-based drugs for cancer therapy. Further studies are needed to determine the efficacy and safety of these drugs in preclinical and clinical trials. Additionally, research on the anti-inflammatory effects of this compound could lead to the development of new treatments for inflammatory diseases. Finally, studies on the potential toxicity of this compound and its effects on normal cells could provide valuable information for the development of safe and effective drugs.
Synthesis Methods
N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2,4,5-triphenyl-1H-imidazole-1-sulfonyl chloride, followed by the reaction with 3-phenyl-1-propyn-1-ol, and finally, the reaction with acetic anhydride. The product is then purified through column chromatography to obtain the final compound, this compound.
Scientific Research Applications
N-(4-fluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that play a role in cancer cell proliferation, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)22-18(26)11-24-19(27)17-10-16(23-25(17)12-21-24)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSJNBWPBFOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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